molecular formula C13H16FNO4S B7870444 2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid

2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid

Cat. No.: B7870444
M. Wt: 301.34 g/mol
InChI Key: ZQDMXUHDTUHBGN-UHFFFAOYSA-N
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Description

2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid is a synthetic organic compound that features a piperidine ring substituted with a 3-fluorophenylsulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the 3-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring and acetic acid moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(3-Chlorophenyl)sulfonyl]-3-piperidyl}acetic acid
  • 2-{1-[(3-Bromophenyl)sulfonyl]-3-piperidyl}acetic acid
  • 2-{1-[(3-Methylphenyl)sulfonyl]-3-piperidyl}acetic acid

Uniqueness

2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid is unique due to the presence of the fluorine atom in the phenylsulfonyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-11-4-1-5-12(8-11)20(18,19)15-6-2-3-10(9-15)7-13(16)17/h1,4-5,8,10H,2-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDMXUHDTUHBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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